4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide
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Overview
Description
4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a nitro group, a sulfonamide group, and a methyl(phenyl)carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide typically involves multiple steps, including nitration, sulfonation, and carbamoylation reactions One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act as a competitive inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic with similar structural features but different biological activities.
Nitrobenzene Derivatives: Compounds with nitro groups that exhibit various chemical reactivities and applications.
Uniqueness
4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
921195-78-0 |
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Molecular Formula |
C14H14N4O5S |
Molecular Weight |
350.35 g/mol |
IUPAC Name |
1-methyl-3-(2-nitro-4-sulfamoylphenyl)-1-phenylurea |
InChI |
InChI=1S/C14H14N4O5S/c1-17(10-5-3-2-4-6-10)14(19)16-12-8-7-11(24(15,22)23)9-13(12)18(20)21/h2-9H,1H3,(H,16,19)(H2,15,22,23) |
InChI Key |
PKYBHLLVQURZDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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